molecular formula C11H22O3 B2419270 3-Hydroxyhexyl 2,2-dimethylpropanoate CAS No. 109873-75-8

3-Hydroxyhexyl 2,2-dimethylpropanoate

Cat. No.: B2419270
CAS No.: 109873-75-8
M. Wt: 202.294
InChI Key: WRSLAYNROQKKGS-UHFFFAOYSA-N
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Description

3-Hydroxyhexyl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H22O3 and a molecular weight of 202.294 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyhexyl 2,2-dimethylpropanoate typically involves the esterification of 3-hydroxyhexanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyhexyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxohexyl 2,2-dimethylpropanoate or 3-carboxyhexyl 2,2-dimethylpropanoate.

    Reduction: Formation of 3-hydroxyhexanol or hexyl 2,2-dimethylpropanoate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxyhexyl 2,2-dimethylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a psychoactive substance.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxyhexyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate the activity of dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,2-dimethylpropanoate: A structurally similar compound with a hydroxyl group and a dimethylpropanoate moiety.

    3-Hydroxyhexanol: Shares the hydroxyl group and hexyl chain but lacks the ester functionality.

    2,2-Dimethylpropanoic acid: Contains the dimethylpropanoate moiety but lacks the hydroxyl and hexyl groups.

Uniqueness

3-Hydroxyhexyl 2,2-dimethylpropanoate is unique due to its combination of a hydroxyl group, a hexyl chain, and a dimethylpropanoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-hydroxyhexyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-5-6-9(12)7-8-14-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSLAYNROQKKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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